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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals

overcome common challenges in RNA preparation. Ensuring high-quality RNA is the first critical

step for reliable results in sensitive downstream applications such as RT-qPCR, RNA

sequencing (RNA-seq), and microarray analysis.[1][2]

Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in RNA extraction?

A1: The most frequent issues encountered during RNA extraction are RNA degradation, low

RNA yield, and contamination with gDNA, proteins, or residual salts from the extraction

process.[1][3] RNA is inherently unstable and susceptible to degradation by ubiquitous

RNases.[1][4] Low yields can result from incomplete cell lysis or inefficient RNA recovery.[4][5]

[6] Contaminants can inhibit downstream enzymatic reactions and lead to inaccurate results.[1]

[4]

Q2: How should I store my samples before RNA extraction to prevent degradation?

A2: Proper sample storage is crucial for maintaining RNA integrity.[7] The best practice is to

process fresh samples immediately. If immediate processing is not possible, samples should be

snap-frozen in liquid nitrogen and stored at -80°C.[3][7][8] Alternatively, tissues can be

submerged in an RNA stabilization reagent, which protects RNA from degradation at ambient

temperatures for extended periods.[3][8] Avoid repeated freeze-thaw cycles as this can

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b610582?utm_src=pdf-interest
https://www.biocompare.com/Editorial-Articles/614278-Best-Practices-for-Efficient-RNA-Extractions/
https://www.promega.com/resources/pubhub/methods-of-rna-quality-assessment/
https://www.biocompare.com/Editorial-Articles/614278-Best-Practices-for-Efficient-RNA-Extractions/
https://www.zymoresearch.com/blogs/blog/tips-tricks-for-rna-isolation
https://www.biocompare.com/Editorial-Articles/614278-Best-Practices-for-Efficient-RNA-Extractions/
https://www.mscience.com.au/rna-extraction-challenges/
https://www.mscience.com.au/rna-extraction-challenges/
https://bitesizebio.com/2345/troubleshooting-rna-isolation/
https://m.youtube.com/watch?v=eTXuRwoJ3v0
https://www.biocompare.com/Editorial-Articles/614278-Best-Practices-for-Efficient-RNA-Extractions/
https://www.mscience.com.au/rna-extraction-challenges/
https://www.abyntek.com/7-common-rna-extraction-errors-and-how-to-solve-them/?lang=en
https://www.zymoresearch.com/blogs/blog/tips-tricks-for-rna-isolation
https://www.abyntek.com/7-common-rna-extraction-errors-and-how-to-solve-them/?lang=en
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/rna-isolation/general-articles/ten-ways-to-improve-your-rna-isolation.html
https://www.zymoresearch.com/blogs/blog/tips-tricks-for-rna-isolation
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/rna-isolation/general-articles/ten-ways-to-improve-your-rna-isolation.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


compromise RNA quality.[7] For long-term storage of blood samples (over 3-5 years), liquid

nitrogen is recommended over -80°C to better preserve RNA integrity.[9][10]

Q3: What is the importance of an RNase-free environment?

A3: RNases are enzymes that degrade RNA and are present on skin, in dust, and on many

laboratory surfaces.[11] Because RNases are very stable and difficult to inactivate, maintaining

an RNase-free environment is critical to prevent RNA degradation during and after extraction.

[1][11] This includes using certified RNase-free tubes and pipette tips, wearing gloves and

changing them frequently, and decontaminating work surfaces and equipment with RNase

decontamination solutions.[8][11]

Q4: What do the A260/A280 and A260/A230 ratios indicate about my RNA sample?

A4: These ratios, measured by spectrophotometry, are key indicators of RNA purity.

A260/A280 ratio: This ratio assesses protein contamination. A ratio of ~2.0 is generally

accepted as "pure" for RNA.[12] A lower ratio may indicate the presence of residual protein

or phenol.[5][13]

A260/A230 ratio: This ratio is an indicator of contamination by residual salts (like guanidine

thiocyanate) or organic solvents used during extraction.[5][14][15] For pure RNA, this ratio

should ideally be between 2.0 and 2.2.[12] Low ratios can inhibit downstream enzymatic

reactions.[5]

Q5: What is the RNA Integrity Number (RIN) and why is it important?

A5: The RNA Integrity Number (RIN) is a metric used to assess the integrity of total RNA

samples. It is generated by capillary electrophoresis systems which produce an

electropherogram of the RNA. The RIN value ranges from 1 (completely degraded) to 10 (fully

intact). A higher RIN value indicates better quality RNA.[1][16] For sensitive downstream

applications like RNA-seq and microarrays, a RIN value of ≥ 7 is often recommended.[16][17]
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Potential Cause Recommended Solution

Incomplete Sample Lysis/Homogenization

Ensure the sample is thoroughly disrupted. For

tough tissues, combine chemical lysis with

mechanical methods like bead beating or rotor-

stator homogenization.[3][5] For column-based

kits, incomplete lysis can lead to clogging and

reduced yield.[3]

Insufficient Starting Material

RNA yield is dependent on the amount and type

of starting material.[6] If possible, increase the

amount of tissue or the number of cells used.

Incorrect Elution from Spin Column

Ensure the elution buffer (RNase-free water or

buffer) is applied directly to the center of the

silica membrane.[18] For maximal recovery, you

can increase the elution volume or perform a

second elution, though this will result in a more

dilute sample.[5][19] Incubating the column with

elution buffer for 5-10 minutes at room

temperature before centrifugation can also

improve yield.[19]

RNA Pellet Loss During Precipitation

After isopropanol precipitation (e.g., in TRIzol

methods), the RNA pellet can be small and

difficult to see.[6] Chilling the sample after

adding isopropanol can help with precipitation,

but be careful as this can also co-precipitate

salts. Using a carrier like glycogen can aid in

visualizing the pellet.

Issue 2: RNA Degradation (Low RIN Value)
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Potential Cause Recommended Solution

Improper Sample Handling and Storage

Process samples immediately after collection or

stabilize them using snap-freezing in liquid

nitrogen or an RNA stabilization solution.[3][8]

Avoid letting frozen samples thaw before they

are in a lysis buffer containing RNase inhibitors.

[5]

RNase Contamination

Maintain a strict RNase-free environment. Wear

gloves at all times and change them frequently.

[11] Use certified RNase-free plasticware and

solutions. Decontaminate work surfaces and

pipettes with RNase decontamination solutions.

[8][20]

Aggressive Homogenization

Over-homogenizing a sample can generate

heat, which can lead to RNA degradation.

Homogenize in short bursts and allow the

sample to cool on ice in between.[5][19]

Improper Storage of Purified RNA

Store purified RNA at -80°C for long-term

storage.[7][8] Aliquoting the RNA into single-use

tubes can help avoid degradation from repeated

freeze-thaw cycles.[7][8]

Issue 3: Low A260/A230 Ratio
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Potential Cause Recommended Solution

Guanidine Salt Carryover

This is a common issue with both column-based

and TRIzol extractions.[5][15] For column-based

kits, ensure the wash buffer is correctly

prepared (if it contains ethanol) and perform an

additional wash step.[5][21] After the final wash,

centrifuge the empty column for an extra minute

to remove any residual ethanol before eluting.

[22]

Ethanol Contamination

After the final wash step in a column-based

protocol, ensure all residual ethanol is removed

by performing a dry spin before elution.[21] For

precipitation methods, carefully remove all

supernatant after the final ethanol wash and

allow the pellet to air-dry sufficiently before

resuspension.

Phenol Carryover (TRIzol)

During phase separation, carefully aspirate the

upper aqueous phase without disturbing the

interphase or the lower phenol-chloroform layer.

[23] Leaving a small amount of the aqueous

phase behind is preferable to risking phenol

contamination.

Cleanup of Contaminated Sample

If your purified RNA has a low A260/A230 ratio,

you can perform an ethanol precipitation to

remove salts.[5][24] Add 1/10th volume of 3M

sodium acetate (pH 5.2) and 2.5 volumes of

100% ethanol, incubate, centrifuge to pellet the

RNA, wash with 70% ethanol, and resuspend.

[24]

Issue 4: Genomic DNA (gDNA) Contamination
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Potential Cause Recommended Solution

Incomplete DNA Removal During Extraction

Most modern RNA purification kits include a

DNase treatment step. For column-based kits,

this is often an "on-column" digestion.[5] Ensure

this step is performed according to the protocol.

For applications highly sensitive to gDNA, an

additional DNase treatment in-solution after

purification may be necessary.[13]

Carryover of Interphase (TRIzol)

When using TRIzol or similar phenol-based

reagents, gDNA is located in the interphase

after centrifugation.[23][25] Avoid pipetting any

of the interphase when collecting the aqueous

(RNA-containing) layer.[13]

Overloading the Purification System

Using too much starting material can overload

the capacity of a spin column or reagent,

leading to inefficient separation of RNA from

gDNA.[21] Adhere to the manufacturer's

recommendations for sample input.

Confirmation of gDNA Contamination

To check for gDNA contamination, run a "-RT"

(no reverse transcriptase) control in your qPCR.

Amplification in this control indicates the

presence of contaminating gDNA.[8] You can

also visualize the RNA on an agarose gel; gDNA

will appear as a high-molecular-weight band.[23]

Experimental Workflows & Protocols
General RNA Extraction Workflow
This diagram illustrates the fundamental steps common to most RNA extraction protocols, from

sample collection to quality control.
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Sample Preparation RNA Extraction Quality Control

1. Sample Collection
(Tissue, Cells, etc.)

2. Stabilization
(RNAlater or Snap Freeze)

Immediate
Processing 3. Lysis/Homogenization

(Disrupt cells, inactivate RNases)
4. Separation

(Remove gDNA, proteins, lipids)
5. RNA Purification

(Precipitation or Column Binding)
6. Washing

(Remove salts & contaminants)
7. Elution/Resuspension

(Collect pure RNA)
8. Quantification & Purity Check

(Spectrophotometry A260/280, A260/230)
9. Integrity Check

(Capillary Electrophoresis - RIN)

Click to download full resolution via product page

Caption: General workflow for RNA preparation.

Protocol: On-Column DNase Digestion for RNA
Purification Kits
This protocol is a typical procedure for removing contaminating gDNA during a spin-column-

based RNA purification.

After binding the RNA to the silica membrane of the spin column, perform the first wash step

as directed by the manufacturer's protocol.

Prepare the DNase I incubation mix. For each sample, combine the DNase I and its reaction

buffer in a sterile tube. Mix gently by flicking the tube.

Apply the DNase I incubation mix directly onto the center of the silica membrane inside the

spin column.

Incubate at room temperature (20–30°C) for 15 minutes. This allows the DNase to digest any

bound gDNA.

Proceed with the subsequent wash steps as outlined in the manufacturer's protocol to

remove the digested DNA fragments and the DNase I enzyme.

Elute the purified, DNA-free RNA.

Troubleshooting Logic for Downstream Assay Failure
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If your downstream application (e.g., RT-qPCR, RNA-seq) fails, use this logic tree to diagnose

the potential source of the problem, starting with the quality of the input RNA.

Downstream Assay Failure
(e.g., No amplification in RT-qPCR)

Check RNA Quality

Low Purity?
(A260/280 < 1.8 or

A260/230 < 1.8)

Spectrophotometry

Low Integrity?
(RIN < 7)

Electrophoresis

No

Solution: Re-purify RNA
(e.g., Ethanol precipitation)

Yes

Low Concentration?

No

Solution: Re-extract RNA
from fresh/properly stored sample

Yes

Solution: Concentrate RNA
or increase input volume

Yes

RNA Quality is Good

No

Troubleshoot Downstream Assay
(Reagents, Primers, Protocol)
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Caption: Troubleshooting logic for downstream failures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. biocompare.com [biocompare.com]

2. Methods of RNA Quality Assessment [promega.com]

3. zymoresearch.com [zymoresearch.com]

4. mscience.com.au [mscience.com.au]

5. bitesizebio.com [bitesizebio.com]

6. m.youtube.com [m.youtube.com]

7. abyntek.com [abyntek.com]

8. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - US
[thermofisher.com]

9. Impact of Sample Processing and Storage Conditions on RNA Quality of Fresh-Frozen
Cancer Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Assessing the impact of long‐term storage on the quality and integrity of biological
specimens in a reproductive biobank - PMC [pmc.ncbi.nlm.nih.gov]

11. lifescience.roche.com [lifescience.roche.com]

12. biostate.ai [biostate.ai]

13. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo
Fisher Scientific - US [thermofisher.com]

14. qiagen.com [qiagen.com]

15. What are the effects of low A260/A230 ratios in RNA preparations on downstream
applications? [qiagen.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b610582?utm_src=pdf-body-img
https://www.benchchem.com/product/b610582?utm_src=pdf-custom-synthesis
https://www.biocompare.com/Editorial-Articles/614278-Best-Practices-for-Efficient-RNA-Extractions/
https://www.promega.com/resources/pubhub/methods-of-rna-quality-assessment/
https://www.zymoresearch.com/blogs/blog/tips-tricks-for-rna-isolation
https://www.mscience.com.au/rna-extraction-challenges/
https://bitesizebio.com/2345/troubleshooting-rna-isolation/
https://m.youtube.com/watch?v=eTXuRwoJ3v0
https://www.abyntek.com/7-common-rna-extraction-errors-and-how-to-solve-them/?lang=en
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/rna-isolation/general-articles/ten-ways-to-improve-your-rna-isolation.html
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/rna-isolation/general-articles/ten-ways-to-improve-your-rna-isolation.html
https://pubmed.ncbi.nlm.nih.gov/37040277/
https://pubmed.ncbi.nlm.nih.gov/37040277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11558192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11558192/
https://lifescience.roche.com/global/en/article-listing/article/precautions-for-handling-of-rna.html
https://www.biostate.ai/blogs/low-260-230-ratio-impact-rna-sequencing/
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/nucleic-acid-purification-analysis-support-center/rna-sample-collection-protection-isolation-support/rna-sample-collection-protection-isolation-support-troubleshooting.html
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/nucleic-acid-purification-analysis-support-center/rna-sample-collection-protection-isolation-support/rna-sample-collection-protection-isolation-support-troubleshooting.html
http://www.qiagen.com/us/resources/download.aspx?id=dcf870d3-caf4-4d9b-a1bc-fff0f43cd70b&lang=en
https://www.qiagen.com/us/resources/faq/2248
https://www.qiagen.com/us/resources/faq/2248
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. Variation of RNA Quality and Quantity Are Major Sources of Batch Effects in Microarray
Expression Data [mdpi.com]

17. The effects of storage temperature and duration of blood samples on DNA and RNA
qualities | PLOS One [journals.plos.org]

18. neb.com [neb.com]

19. mpbio.com [mpbio.com]

20. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - US
[thermofisher.com]

21. willowfort.co.uk [willowfort.co.uk]

22. neb.com [neb.com]

23. blog.quartzy.com [blog.quartzy.com]

24. Reddit - The heart of the internet [reddit.com]

25. yeasenbio.com [yeasenbio.com]

To cite this document: BenchChem. [Technical Support Center: RNA Preparation for
Downstream Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610582#how-to-improve-rna-preparation-for-
downstream-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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